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Introduction

Lirafugratinib (RLY-4008) is an orally active, potent, and highly selective irreversible inhibitor of
Fibroblast Growth Factor Receptor 2 (FGFR2).[1] FGFR2 is a receptor tyrosine kinase that,
when altered, can be a driver in various cancers.[2][3] Lirafugratinib's mechanism of action
involves forming a covalent bond with a specific cysteine residue, Cys491, within the P-loop of
FGFR2.[1][4] This irreversible binding leads to sustained inhibition of FGFR2 signaling,
inducing apoptosis in cancer cells and causing tumor regression in preclinical models.[2][4]

The selectivity of Lirafugratinib for FGFR2 over other FGFR family members, such as FGFR1,
is a key characteristic that minimizes off-target toxicities like hyperphosphatemia, which is
associated with FGFR1 inhibition.[4] This selectivity is attributed to differences in the P-loop
dynamics between the FGFR isoforms.[4]

Mass spectrometry is an indispensable tool for characterizing the covalent modification of
proteins by inhibitors like Lirafugratinib. It allows for the precise determination of the drug-
protein adduct's molecular weight, confirmation of the covalent binding, identification of the
specific modification site, and quantification of the extent of modification. These application
notes provide detailed protocols for the mass spectrometry analysis of Lirafugratinib's covalent
modification of FGFR2.
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Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway of Lirafugratinib and the
general experimental workflow for its analysis by mass spectrometry.
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Caption: Lirafugratinib covalently inhibits FGFR2, blocking downstream signaling pathways like
RAS/MAPK and PI3K/AKT.
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Caption: General workflow for bottom-up mass spectrometry analysis of Lirafugratinib-FGFR2
covalent modification.

Quantitative Data Summary

The following tables summarize key quantitative data for Lirafugratinib.

Parameter Value Reference
Target FGFR2 [1][4]
Binding Site Cys491 [4]

Binding Type Covalent, Irreversible [4]

IC50 (FGFR2) 3 nM [4]
Selectivity Fold-Selectivity vs. FGFR2 Reference
FGFR1 >250-fold [4]

FGFR3 >80-fold [4]

FGFR4 >5,000-fold [4]

Experimental Protocols
Protocol 1: Intact Protein (Top-Down) Analysis to
Confirm Covalent Modification

This protocol is designed to rapidly confirm the covalent binding of Lirafugratinib to FGFR2 and
determine the stoichiometry of the modification.

1. Reagents and Materials:
e Recombinant human FGFR2 kinase domain
 Lirafugratinib

» Reaction Buffer: 25 mM HEPES pH 7.4, 10 mM MgClz, 20 mM NacCl, 1 mM DTT[4]
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Quenching Solution: 10% formic acid

LC-MS grade water and acetonitrile

. Procedure:

Incubation:

[e]

Dilute the FGFR2 kinase domain to 0.1 mg/mL in the reaction buffer.[4]
o Prepare a 2x stock solution of Lirafugratinib in the reaction buffer.

o Mix equal volumes of the FGFR2 solution and the Lirafugratinib solution. A typical final
concentration for Lirafugratinib would be in the low micromolar range to ensure complete
modification.

o Incubate the mixture at room temperature for 1-2 hours.
Quenching and Sample Preparation:

o Quench the reaction by adding the quenching solution to a final concentration of 0.1-1%
formic acid.

o Desalt the sample using a C4 ZipTip or equivalent solid-phase extraction method suitable
for proteins.

LC-MS Analysis:

o LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance
liquid chromatography (UHPLC) system.

o Column: A reversed-phase column suitable for protein separation (e.g., C4, 300 A pore
size).

o Mobile Phase A: 0.1% formic acid in water.

o Mobile Phase B: 0.1% formic acid in acetonitrile.
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[e]

Gradient: A shallow gradient from 5-95% B over 10-15 minutes.

(¢]

Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

[¢]

Acquisition Mode: Full MS scan in positive ion mode.

[¢]

Mass Range: m/z 500-4000.

o Data Analysis:
o Deconvolute the raw mass spectrum to obtain the zero-charge mass of the protein.

o Compare the mass of the Lirafugratinib-treated FGFR2 with the untreated control. A mass
shift corresponding to the molecular weight of Lirafugratinib confirms covalent binding.

Protocol 2: Peptide Mapping (Bottom-Up) Analysis to
Identify the Covalent Binding Site

This protocol is used to identify the specific peptide and amino acid residue (Cys491) modified
by Lirafugratinib.

1. Reagents and Materials:

« Lirafugratinib-modified FGFR2 (from Protocol 1)

» Denaturation/Reduction Buffer: 6 M Guanidine-HCI, 100 mM Tris-HCI pH 8.5, 10 mM DTT
o Alkylation Reagent: 55 mM iodoacetamide (IAA) in 100 mM Tris-HCI pH 8.5

¢ Digestion Buffer: 50 mM Tris-HCI pH 8.0, 1 mM CacCl:

o Trypsin (mass spectrometry grade)

e Quenching Solution: 10% formic acid

e LC-MS grade water and acetonitrile

2. Procedure:
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» Denaturation, Reduction, and Alkylation:

o

To the Lirafugratinib-modified FGFR2 sample, add the Denaturation/Reduction Buffer.

Incubate at 37°C for 1 hour.

[¢]

[e]

Cool to room temperature and add the Alkylation Reagent.

[e]

Incubate in the dark at room temperature for 30 minutes.

(¢]

Quench the alkylation reaction by adding excess DTT.
o Buffer Exchange and Digestion:

o Perform a buffer exchange into the Digestion Buffer using a desalting column or dialysis to
remove guanidine-HCI and excess reagents.

o Add trypsin at a 1:20 to 1:50 (w/w) ratio of trypsin to FGFR2.
o Incubate at 37°C overnight (12-16 hours).
o Sample Cleanup:
o Quench the digestion by adding formic acid to a final concentration of 0.1-1%.

o Desalt the peptide mixture using a C18 ZipTip or equivalent solid-phase extraction
method.

e LC-MS/MS Analysis:

[e]

LC System: UHPLC system.

o

Column: A reversed-phase column suitable for peptide separation (e.g., C18, 1.7 um
particle size, 100 A pore size).

Mobile Phase A: 0.1% formic acid in water.

o

[¢]

Mobile Phase B: 0.1% formic acid in acetonitrile.
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o Gradient: A suitable gradient for peptide separation, for example, 2-40% B over 60
minutes.

o Mass Spectrometer: A high-resolution tandem mass spectrometer (e.g., Q-Exactive,
Orbitrap Fusion).

o Acquisition Mode: Data-dependent acquisition (DDA).
o MS1 Scan: Resolution of 60,000-120,000, mass range m/z 350-1800.

o MS2 Scan: Higher-energy collisional dissociation (HCD), resolution of 15,000-30,000,
isolation window of 1.2-2.0 m/z.

o Data Analysis:

o Use a database search engine (e.g., Mascot, Sequest, MaxQuant) to search the MS/MS
data against a database containing the FGFR2 sequence.

o Specify a variable modification on cysteine corresponding to the mass of Lirafugratinib.

o Specify carbamidomethylation of cysteine as a fixed modification for non-covalently
modified cysteines.

o Identify the peptide containing the mass shift corresponding to Lirafugratinib.

o Manually inspect the MS/MS spectrum of the modified peptide to confirm the sequence
and the location of the modification on Cys491. Look for fragment ions (b- and y-ions) that
contain the mass addition of Lirafugratinib.

Conclusion

The protocols outlined in these application notes provide a comprehensive framework for the
mass spectrometric analysis of Lirafugratinib's covalent modification of its target protein,
FGFR2. The intact protein analysis offers a rapid and efficient method to confirm covalent
binding, while the peptide mapping approach provides detailed information about the specific
site of modification. These methods are crucial for the characterization of covalent inhibitors in
drug discovery and development, enabling researchers to validate the mechanism of action
and ensure target engagement.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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